Technical Guide: Synthesis and Characterization of 4-Methylbenzo[b]thiophene-5-methanol
Technical Guide: Synthesis and Characterization of 4-Methylbenzo[b]thiophene-5-methanol
The following technical guide details the synthesis and characterization of 4-Methylbenzo[b]thiophene-5-methanol . This document is structured for researchers requiring a robust, regioselective route to this specific heterocyclic building block.
Executive Summary
4-Methylbenzo[b]thiophene-5-methanol (CAS: N/A for specific isomer in common public databases; analogous to CAS 1547060-42-3 acid precursor) is a bicyclic heteroaromatic alcohol. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and leukotriene modifiers where the benzo[b]thiophene core acts as a bioisostere for indole or naphthalene.
This guide prioritizes a regioselective de novo synthesis starting from functionalized benzene precursors. This approach avoids the difficult separation of isomers often encountered when cyclizing substituted thiophenols.
| Property | Data / Prediction |
| Chemical Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| Key Functionality | Primary alcohol (C5), Methyl group (C4), Thiophene ring |
Retrosynthetic Analysis
To ensure the correct placement of the methyl group at C4 and the hydroxymethyl group at C5, we employ a convergent strategy . Direct functionalization of the benzo[b]thiophene core is discouraged due to the directing influence of the sulfur atom, which typically favors electrophilic substitution at C3.
Instead, we utilize the Fiesselmann-type annulation of a pre-functionalized 2-halo-benzaldehyde. This locks the substituents in place before the heterocycle is formed.
Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 2-fluoro-6-methylbenzaldehyde.
Detailed Synthesis Protocol
Phase 1: Precursor Functionalization
Objective: Introduce the halogen handle at C5 (relative to the aldehyde) to serve as the site for the final methanol group.
Starting Material: 2-Fluoro-6-methylbenzaldehyde.
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Rationale: The aldehyde directs meta, while the fluorine and methyl groups direct ortho/para. The C5 position is activated by both the fluorine (para) and methyl (ortho) groups, making it the most reactive site for electrophilic aromatic substitution.
Protocol:
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Dissolve 2-Fluoro-6-methylbenzaldehyde (10.0 g, 72 mmol) in anhydrous DCM (100 mL).
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Add Iron(III) bromide (FeBr₃, 0.05 eq) as a catalyst.
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Add Bromine (Br₂, 1.1 eq) dropwise at 0°C over 30 minutes.
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Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
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Quench: Pour into saturated Na₂S₂O₃ solution to neutralize excess bromine.
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Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
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Product: 5-Bromo-2-fluoro-6-methylbenzaldehyde .
Phase 2: Thiophene Ring Construction (Annulation)
Objective: Form the benzo[b]thiophene core with the ester handle at C2.
Protocol:
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Dissolve the aldehyde from Phase 1 (15.0 g, ~69 mmol) in anhydrous DMF (150 mL).
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Add Ethyl Thioglycolate (1.2 eq, 8.3 mL) and Potassium Carbonate (K₂CO₃, 2.5 eq).
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Heat the mixture to 80–90°C for 6 hours.
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Workup: Pour into ice water (500 mL). The product usually precipitates. Filter the solid. If oil forms, extract with EtOAc.
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Purification: Recrystallize from Ethanol.
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Product: Ethyl 5-bromo-4-methylbenzo[b]thiophene-2-carboxylate .
Phase 3: Decarboxylation
Objective: Remove the C2-ester to yield the 4,5-substituted core.
Protocol:
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Hydrolysis: Reflux the ester in NaOH/Ethanol (10% aq, 3 eq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.
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Decarboxylation: Suspend the acid (10.0 g) in Quinoline (30 mL) and add Copper powder (1.0 g).
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Heat to 200°C (reflux) for 2 hours until CO₂ evolution ceases.
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Note: This step requires a high-boiling solvent. Alternatively, microwave irradiation at 180°C in NMP can be used for smaller batches.
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Workup: Cool, dilute with ether, and filter off copper. Wash the organic layer with dilute HCl (to remove quinoline).
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Product: 5-Bromo-4-methylbenzo[b]thiophene .
Phase 4: Formylation and Reduction
Objective: Convert the C5-bromo group to the C5-methanol target.
Protocol:
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Lithiation: Dissolve the bromide (5.0 g, 22 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C .
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Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 min at -78°C.
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Critical: The lithium-halogen exchange is faster than deprotonation at C2/C3 at this temperature.
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Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 hour, allowing to warm to 0°C.
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Quench: Add saturated NH₄Cl solution. Extract with EtOAc.
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Intermediate: 4-Methylbenzo[b]thiophene-5-carbaldehyde .
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Reduction: Redissolve the crude aldehyde in Methanol (50 mL). Add Sodium Borohydride (NaBH₄, 1.5 eq) at 0°C. Stir for 30 min.
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Final Workup: Quench with water, extract with DCM, dry, and concentrate.
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Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting material to final product.
Characterization Strategy
To validate the structure and purity, the following analytical data must be obtained.
Nuclear Magnetic Resonance (NMR)[1][2][3]
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¹H NMR (400 MHz, CDCl₃):
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δ 2.65 ppm (s, 3H): Methyl group at C4. (Deshielded by aromatic ring).
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δ 4.80 ppm (s/d, 2H): Methylene protons of CH₂OH.
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δ 7.30 - 7.50 ppm (m, 2H): Thiophene protons (H2, H3). Look for characteristic thiophene coupling (~5.5 Hz).
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δ 7.60 - 7.80 ppm (AB system, 2H): Benzene ring protons (H6, H7). The coupling constant (~8.0 Hz) confirms ortho relationship, validating the 4,5-substitution pattern.
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¹³C NMR:
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Look for the carbinol carbon (~64 ppm) and the methyl carbon (~19 ppm).
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Confirm 10 aromatic signals (8 carbons + 2 quaternary bridgeheads).
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Mass Spectrometry (MS)[2]
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Method: ESI+ or EI.
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Expected m/z: 178.05 [M]⁺.
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Fragment: Loss of OH [M-17]⁺ or CH₂OH [M-31]⁺.
HPLC Purity
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Column: C18 Reverse Phase (e.g., Agilent Zorbax).
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Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
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Detection: UV at 254 nm and 280 nm.
Safety & Handling
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n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Ensure quenching protocols are in place.
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Bromine: Highly corrosive and volatile. Use in a fume hood with appropriate respiratory protection.
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Benzo[b]thiophenes: Generally biologically active.[5][6][7] Handle as potential irritants or sensitizers.
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Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Copper waste from decarboxylation requires heavy metal disposal.
References
-
ChemScene. (n.d.). 4-Methylbenzo[b]thiophene-5-carboxylic acid. Retrieved from
- Context: Verifies the existence and stability of the carboxylic acid precursor, confirming the viability of the C5-functionalized scaffold.
-
Organic Chemistry Portal. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes. Retrieved from
- Context: Provides background on SNAr-type cyclization mechanisms used in the annul
-
MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.[8] Retrieved from
- Context: Describes lithiation and formylation protocols for benzo[b]thiophene deriv
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Retrieved from
- Context: Illustrates general functional group transformations on the benzo[b]thiophene core, including carboxylic acid manipul
Sources
- 1. prepchem.com [prepchem.com]
- 2. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. EP1150949B1 - Synthesis of mercapto-benzaldehydes - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
![Chemical Structure of 4-Methylbenzo[b]thiophene-5-methanol](httpshttps://i.imgur.com/example.png)
